![molecular formula C17H19N5O2 B5594306 N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)
N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that have been extensively studied for their potential pharmacological activities and chemical properties. Research in this area often focuses on synthesizing new derivatives and analyzing their structures and properties to understand their potential applications.
Synthesis Analysis
The synthesis of compounds similar to "N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide" involves various chemical strategies, including condensation reactions, the use of coupling reagents, and the exploration of different substituents to enhance desired properties. For example, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds demonstrates complex synthetic routes that are tailored to produce specific anticonvulsant activities (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized using various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. These analyses provide detailed insights into the compounds' structural features, which are crucial for understanding their reactivity and biological activity. For instance, studies on novel pyrazole derivatives have employed these techniques to elucidate their structures (Shen et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activity
Research into pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings, including compounds structurally related to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, has shown moderate antimicrobial activity. These studies underline the potential of such compounds in the development of new antimicrobial agents, suggesting a broad area of application in combating microbial resistance (Farag, Kheder, & Mabkhot, 2009; Darwish, Kheder, & Farag, 2010).
Metabolic Stability and Drug Design
One study focused on a compound known as BMS-1, a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist, related to the N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, highlighted the importance of metabolic stability in drug design. It was found that modifications to the compound's structure could dramatically reduce CYP3A-mediated metabolism, suggesting pathways to enhance the bioavailability of similar compounds (Zhang et al., 2007).
Ligand Synthesis for Metal Coordination
The synthesis and coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been extensively reviewed, highlighting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These applications demonstrate the chemical's relevance in materials science and biochemistry (Halcrow, 2005).
Insecticidal and Antibacterial Potential
Compounds synthesized from pyrimidine linked to pyrazole heterocyclics, similar in structure to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, have been evaluated for their insecticidal and antibacterial potential. The structure-activity relationship established through these studies indicates the compound's potential application in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
N-methyl-2-pyrazol-1-yl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-16(22-9-5-8-19-22)17(23)21(2)12-14-10-15(20-24-14)13-6-4-7-18-11-13/h4-11,16H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERHRPCLGCYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC(=NO1)C2=CN=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

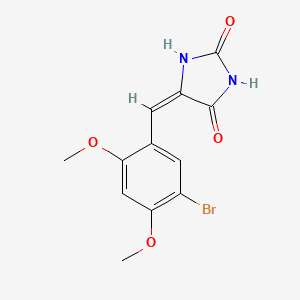
![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)
![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)
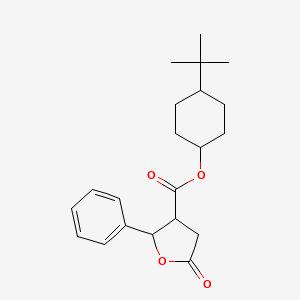
![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
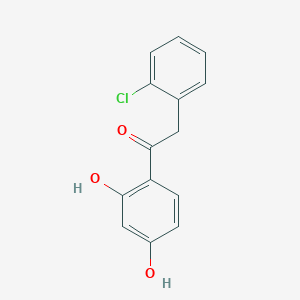
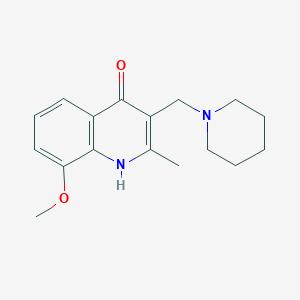
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
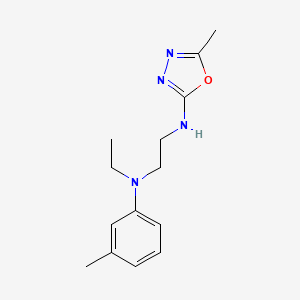
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)